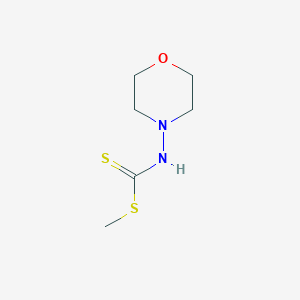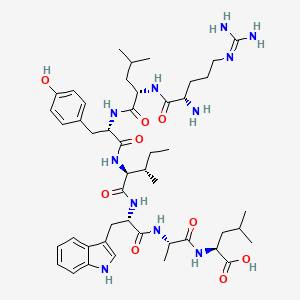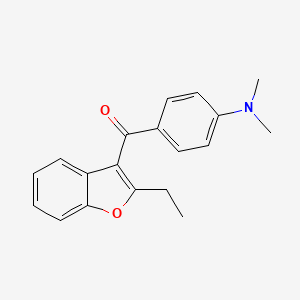![molecular formula C19H15N3 B14227071 N,6-Diphenylimidazo[1,2-a]pyridin-3-amine CAS No. 823806-55-9](/img/structure/B14227071.png)
N,6-Diphenylimidazo[1,2-a]pyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,6-Diphenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features an imidazo[1,2-a]pyridine core, which is known for its biological activity and ability to interact with various molecular targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,6-Diphenylimidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions. One common method is the Groebke–Blackburn–Bienaymé multicomponent reaction, which utilizes aldehydes, isocyanides, and pyridin-2-amines as building blocks . This reaction is known for its efficiency and ability to produce a wide variety of imidazo[1,2-a]pyridine derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the multicomponent reactions used in laboratory settings. This typically requires optimization of reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
化学反应分析
Types of Reactions
N,6-Diphenylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution can be achieved using reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
N,6-Diphenylimidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as an inhibitor of tyrosyl-DNA phosphodiesterase 1 (TDP1), which is involved in DNA repair mechanisms. Inhibiting TDP1 can enhance the efficacy of certain anticancer drugs.
Biology: The compound’s ability to interact with various molecular targets makes it a valuable tool in biological research, particularly in studying enzyme inhibition and protein-ligand interactions.
Materials Science: Due to its heterocyclic structure, this compound can be used in the development of novel materials with specific electronic or photophysical properties.
作用机制
The mechanism of action of N,6-Diphenylimidazo[1,2-a]pyridin-3-amine involves its interaction with molecular targets such as enzymes. For example, as a TDP1 inhibitor, the compound binds to the catalytic site of the enzyme, blocking its activity and preventing the repair of DNA damage . This interaction is facilitated by the compound’s ability to mimic substrate interactions within the enzyme’s active site.
相似化合物的比较
Similar Compounds
N,2-Diphenylimidazo[1,2-a]pyrazin-3-amine: This compound shares a similar core structure and has been studied for its TDP1 inhibitory activity.
2-Phenyl-N-phenylimidazo[1,2-a]pyridin-3-amine: Known for its potential as a COX-1/2 inhibitor, this compound has been evaluated for its anti-inflammatory properties.
Uniqueness
N,6-Diphenylimidazo[1,2-a]pyridin-3-amine stands out due to its specific substitution pattern, which can influence its binding affinity and selectivity for molecular targets. This uniqueness makes it a valuable compound for developing targeted inhibitors and studying enzyme interactions.
属性
CAS 编号 |
823806-55-9 |
|---|---|
分子式 |
C19H15N3 |
分子量 |
285.3 g/mol |
IUPAC 名称 |
N,6-diphenylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C19H15N3/c1-3-7-15(8-4-1)16-11-12-18-20-13-19(22(18)14-16)21-17-9-5-2-6-10-17/h1-14,21H |
InChI 键 |
IDEMGZHPDAVLTP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CN3C(=NC=C3NC4=CC=CC=C4)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


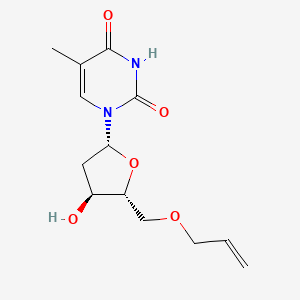


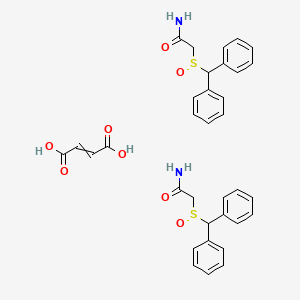
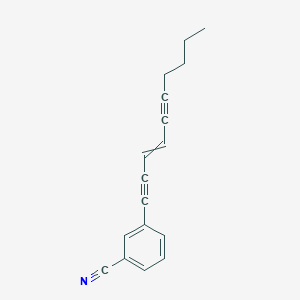
![1H-Benzimidazole, 2-[2-(4-ethyl-5-methyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14227018.png)
![1,2,4-Triazolo[4,3-b]pyridazine, 3-(3-bromophenyl)-6-(1-piperidinyl)-](/img/structure/B14227038.png)

![N-[4-(5-Phenylpenta-2,4-dienoyl)phenyl]benzamide](/img/structure/B14227050.png)


